molecular formula C17H11FN4OS B245025 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide

Cat. No. B245025
M. Wt: 338.4 g/mol
InChI Key: SEICSICRCMROBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FBT" and is known for its unique properties that make it suitable for use in different applications.

Mechanism of Action

The mechanism of action of FBT is not fully understood, but it is believed to be due to its ability to act as an electron donor material. FBT has a high electron affinity, which allows it to donate electrons to other materials. This property makes FBT suitable for use in various applications, including photovoltaics and OLEDs.
Biochemical and Physiological Effects:
FBT has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that FBT may have potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using FBT in lab experiments include its high purity and yield, its unique properties that make it suitable for use in various applications, and its low toxicity. However, the limitations of using FBT in lab experiments include its high cost and the complexity of its synthesis method.

Future Directions

There are several future directions for the study of FBT. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the study of FBT's potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of FBT and its potential applications in different fields of scientific research.

Synthesis Methods

FBT can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis process involves the condensation of 4-fluoroaniline with 2-aminobenzotriazole, followed by the cyclization of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields and purity of FBT.

Scientific Research Applications

FBT has been extensively studied for its potential applications in different fields of scientific research. One of the most promising applications of FBT is in the field of photovoltaics. FBT has been found to be an efficient electron donor material that can be used in organic solar cells to improve their efficiency. FBT has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its unique optical properties.

properties

Molecular Formula

C17H11FN4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H11FN4OS/c18-11-3-6-13(7-4-11)22-20-14-8-5-12(10-15(14)21-22)19-17(23)16-2-1-9-24-16/h1-10H,(H,19,23)

InChI Key

SEICSICRCMROBM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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